methanone CAS No. 1015525-17-3](/img/structure/B14143115.png)
[4-(2,3-Dimethylphenyl)-1-piperazinyl](3-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyrazole moiety through a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrazole derivative with a suitable piperazine compound under controlled conditions.
Introduction of the Methanone Bridge: The final step involves the formation of the methanone bridge, linking the piperazine and pyrazole rings. This can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone bridge, converting it to a methanol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Methanol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be investigated for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-(2,3-Dimethylphenyl)-1-piperazinylmethanol: A reduced form of the compound with a methanol bridge.
4-(2,3-Dimethylphenyl)-1-piperazinylethanone: An analog with an ethanone bridge instead of methanone.
Uniqueness: The unique combination of the piperazine and pyrazole rings, along with the specific substitution pattern, distinguishes 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone from similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1015525-17-3 |
|---|---|
Fórmula molecular |
C22H24N4O |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C22H24N4O/c1-16-7-6-10-20(17(16)2)25-11-13-26(14-12-25)22(27)19-15-23-24-21(19)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H,23,24) |
Clave InChI |
IOJPSCUMXNMFKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


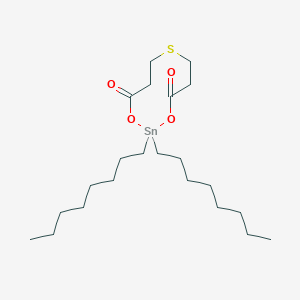
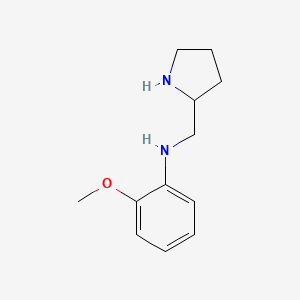
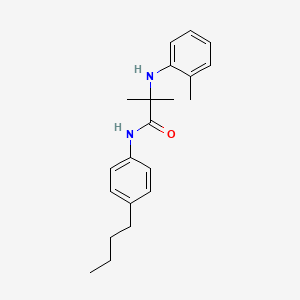
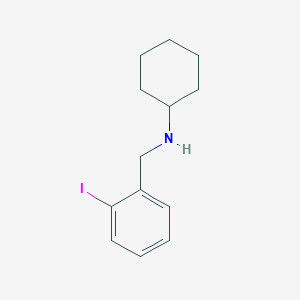
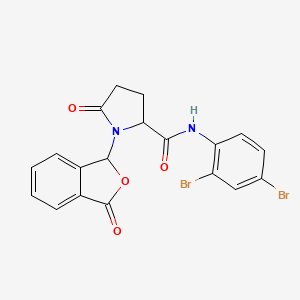
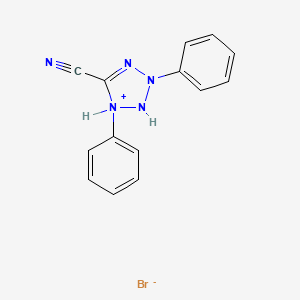

![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
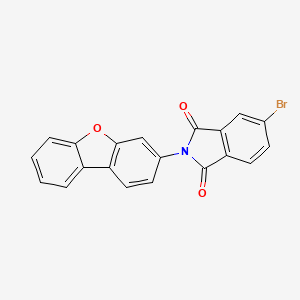
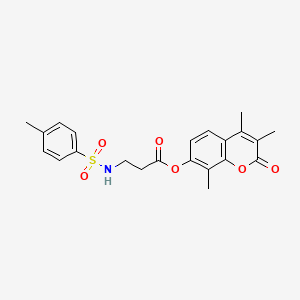
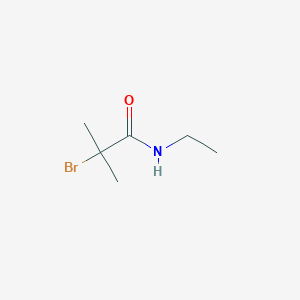
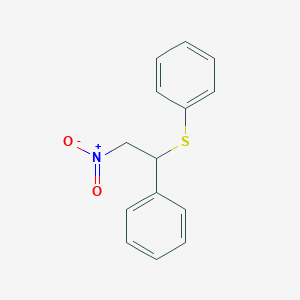
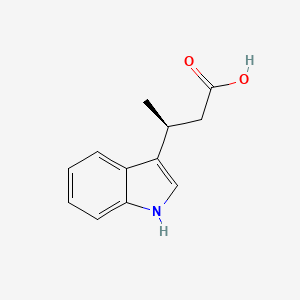
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
